Home > Products > Screening Compounds P53673 > S,S-Efinaconazole
S,S-Efinaconazole -

S,S-Efinaconazole

Catalog Number: EVT-8170772
CAS Number:
Molecular Formula: C18H22F2N4O
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S,S-Efinaconazole is a novel antifungal compound primarily used in the treatment of onychomycosis, a fungal infection of the nails. It belongs to the class of azole antifungals, which inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This compound is notable for its high potency and selective action against dermatophytes and other fungi responsible for nail infections.

Source

S,S-Efinaconazole was developed by the pharmaceutical company Daiichi Sankyo and is marketed under the brand name Jublia. It received approval from the U.S. Food and Drug Administration in 2014 for topical treatment of onychomycosis.

Classification
  • Chemical Class: Azole antifungal
  • Mechanism of Action: Ergosterol synthesis inhibitor
  • Therapeutic Use: Treatment of onychomycosis
Synthesis Analysis

S,S-Efinaconazole can be synthesized through a multi-step chemical process involving several key reactions. The synthesis typically begins with the preparation of a substituted benzenesulfonamide, which undergoes various transformations to introduce the necessary functional groups.

Methods and Technical Details

  1. Starting Materials: The synthesis often starts with commercially available compounds such as benzenesulfonyl chloride and appropriate amines.
  2. Reactions:
    • Nucleophilic Substitution: The introduction of amines to form sulfonamides.
    • Cyclization Reactions: Formation of the azole ring through cyclization processes.
    • Final Modifications: Additional steps may involve protecting group manipulations and final purification processes using chromatography.
Molecular Structure Analysis

The molecular structure of S,S-Efinaconazole can be described as follows:

  • Chemical Formula: C₁₄H₁₈ClN₃O₂S
  • Molecular Weight: 305.83 g/mol
  • Structure Characteristics:
    • Contains a triazole ring which is crucial for its antifungal activity.
    • Features a sulfonamide group that enhances its solubility and bioavailability.

Data

  • 3D Structure Visualization: The compound can be visualized using molecular modeling software to understand its spatial arrangement and interaction potential with fungal targets.
Chemical Reactions Analysis

S,S-Efinaconazole undergoes various chemical reactions that are critical for its activity:

  1. Inhibition Reaction: Binds to the enzyme lanosterol demethylase, blocking ergosterol synthesis.
  2. Metabolic Pathways: In vivo, it is metabolized primarily in the liver, where it undergoes oxidation and conjugation.

Technical Details

  • The compound exhibits a high affinity for fungal cells due to its lipophilic nature, allowing it to penetrate keratin-rich tissues effectively.
  • Its stability under physiological conditions contributes to its efficacy as a topical treatment.
Mechanism of Action

The mechanism by which S,S-Efinaconazole exerts its antifungal effects involves:

  1. Targeting Ergosterol Synthesis: By inhibiting lanosterol demethylase, it disrupts the production of ergosterol, leading to increased membrane permeability and fungal cell death.
  2. Selective Toxicity: The compound shows preferential toxicity towards fungal cells over human cells due to differences in sterol biosynthesis pathways.

Data

  • In vitro studies demonstrate that S,S-Efinaconazole has a minimum inhibitory concentration significantly lower than other available treatments, indicating superior efficacy against major pathogens causing onychomycosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution
  • Solubility: Soluble in organic solvents; limited solubility in water
  • pH Range: Typically formulated at a pH around 5 to 6 for optimal stability and skin compatibility.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • Storage Conditions: Recommended to be stored in a cool, dry place away from direct sunlight.

Relevant Data or Analyses

Physical characterization techniques such as NMR spectroscopy and mass spectrometry confirm the identity and purity of S,S-Efinaconazole in pharmaceutical formulations.

Applications

S,S-Efinaconazole is primarily used in dermatology:

  • Clinical Use: Approved for topical application in treating onychomycosis caused by dermatophytes.
  • Research Applications: Investigated for potential use against other fungal infections due to its mechanism of action targeting ergosterol synthesis.
Mechanistic Insights into Antifungal Activity of S,S-Efinaconazole

Inhibition of Fungal Ergosterol Biosynthesis Pathways

Role of Lanosterol 14α-Demethylase Targeting in Dermatophytes

S,S-Efinaconazole exerts its primary antifungal activity through potent inhibition of lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme (CYP51) essential for ergosterol biosynthesis. This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. In dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum, S,S-Efinaconazole binds to the heme cofactor of lanosterol 14α-demethylase, disrupting the demethylation process. This inhibition leads to the accumulation of toxic 14α-methylsterols (e.g., lanosterol and 24-methylenedihydrolanosterol) and depletion of functional ergosterol in fungal cell membranes [1] [3] [8].

Biochemical assays demonstrate that S,S-Efinaconazole exposure results in a dose-dependent reduction in ergosterol synthesis. In Trichophyton mentagrophytes, treatment with sub-minimal inhibitory concentrations (sub-MIC) of S,S-Efinaconazole (0.0070 μg/mL) reduces ergosterol production by 50%, correlating with the accumulation of 4,4-dimethylsterols (precursors to lanosterol) and 4α-methylsterols (immediate substrates of lanosterol 14α-demethylase). This metabolic disruption is 4.9-fold more potent than itraconazole in dermatophytes, explaining S,S-Efinaconazole’s superior antifungal efficacy [1] [8].

Table 1: Metabolic Consequences of Lanosterol 14α-Demethylase Inhibition in Trichophyton mentagrophytes

S,S-Efinaconazole Concentration (μg/mL)Ergosterol Reduction (%)4,4-Dimethylsterol Accumulation4α-Methylsterol Accumulation
0.00125%Moderate increaseMinimal increase
0.00450%Significant increaseModerate increase
0.0175%Marked increaseSignificant increase

Comparative Analysis of Azole-Class Enzyme Binding Affinities

The binding affinity of S,S-Efinaconazole to lanosterol 14α-demethylase exceeds that of earlier azoles due to its unique chemical structure. Unlike imidazole-based antifungals (e.g., ketoconazole), S,S-Efinaconazole belongs to the triazole class, characterized by a triazole ring that coordinates with the heme iron of CYP51. Its molecular structure features a 4-methylenepiperidine side chain, which reduces binding to keratin in the nail plate—a common limitation for topical antifungals. This structural attribute enhances bioavailability at the infection site [2] [3] [7].

Kinetic studies reveal that S,S-Efinaconazole exhibits a lower inhibition constant (Ki) for dermatophyte CYP51 compared to other azoles. For Trichophyton mentagrophytes, the 50% inhibitory concentration (IC₅₀) for ergosterol synthesis is 0.0070 μg/mL for S,S-Efinaconazole versus 0.0338 μg/mL for itraconazole (4.9-fold difference) and 0.0029 μg/mL for clotrimazole in Candida albicans (7.3-fold difference). This enhanced binding affinity is attributed to optimal hydrophobic interactions between the difluorophenyl group of S,S-Efinaconazole and the substrate-binding pocket of the enzyme [1] [2] [8].

Table 2: Binding Affinity and Enzymatic Inhibition of Azole Antifungals

Antifungal AgentTarget OrganismIC₅₀ for Ergosterol Synthesis (μg/mL)Relative Potency vs. S,S-Efinaconazole
S,S-EfinaconazoleTrichophyton mentagrophytes0.00701.0 (Reference)
ItraconazoleTrichophyton mentagrophytes0.03380.20
ClotrimazoleCandida albicans0.00290.14*
KetoconazoleTrichophyton rubrum0.056†0.13

Note: Cross-species comparison; †Data extrapolated from general azole pharmacodynamics [2] [8].

Subcellular Morphological Alterations in Hyphal Structures

Ultrastructural Degeneration Mechanisms at Sub-MIC Concentrations

At sub-minimal inhibitory concentrations (sub-MIC), S,S-Efinaconazole induces profound ultrastructural changes in dermatophyte hyphae, detectable via scanning and transmission electron microscopy (SEM/TEM). In Trichophyton mentagrophytes, concentrations as low as 0.001–0.01 μg/mL cause shortening of interseptal distances, globular swelling, and abnormal thickening of the cell wall. These changes progress to severe deformities at higher concentrations (0.1–10 μg/mL), including:

  • Non-uniform hyphal widths and flattening
  • Separation of the plasma membrane from the cell wall
  • Accumulation of electron-dense granules (likely lipid aggregates) between the plasma membrane and cell wall
  • Discontinuity of the plasma membrane and organelle degeneration [1] [7]

The globular swelling phenotype is unique to S,S-Efinaconazole among azoles and correlates with disrupted chitin synthase activity. This enzyme, localized in the plasma membrane, requires ergosterol-rich lipid microdomains for proper function. Ergosterol depletion alters membrane fluidity, leading to mislocalization of chitin synthase and aberrant cell wall deposition. The electron-dense granules are hypothesized to be lipid droplets formed due to the accumulation of toxic methylated sterols [1] [3].

Correlation Between Ergosterol Depletion and Fungal Membrane Disruption

Ergosterol serves as a critical "bulk" component in fungal membranes, regulating fluidity, permeability, and the activity of membrane-bound enzymes. Depletion of ergosterol and accumulation of 14α-methylsterols (e.g., lanosterol) under S,S-Efinaconazole treatment disrupt membrane architecture through two key mechanisms:

  • Loss of Membrane Integrity: Methylated sterols possess bulky side chains that disrupt phospholipid packing. This increases membrane permeability, leading to leakage of cytoplasmic contents. In Trichophyton mentagrophytes, phosphate ion leakage assays confirm that S,S-Efinaconazole (unlike miconazole) does not cause acute membrane damage at concentrations ≤100 μg/mL, indicating that membrane disruption is secondary to ergosterol biosynthesis inhibition rather than direct physicochemical interactions [1] [8].
  • Dysregulation of Membrane-Bound Enzymes: Ergosterol-rich domains anchor enzymes like chitin synthase and H⁺-ATPase. Their mislocalization in ergosterol-depleted membranes impairs cell wall synthesis and proton gradient maintenance. This explains observed defects in hyphal tip growth and septation. The accumulation of lanosterol also triggers compensatory fatty acid elongation, further altering membrane viscosity [1] [3] [8].

Table 3: Concentration-Dependent Ultrastructural Changes in Trichophyton Hyphae

S,S-Efinaconazole Concentration (μg/mL)Hyphal Morphology AlterationsProposed Mechanism
0.001–0.01Shortened interseptal distance; Globular swelling; Cell wall thickeningPartial ergosterol depletion; Altered chitin synthase activity
0.1–10Plasma membrane detachment; Electron-dense granules; Organelle degenerationToxic sterol accumulation; Loss of membrane fluidity

The cascade culminates in irreversible loss of membrane integrity at concentrations approaching the MIC (0.0039 μg/mL for T. mentagrophytes), validating that ergosterol biosynthesis inhibition is the primary mechanism driving fungicidal effects [1] [3].

Properties

Product Name

S,S-Efinaconazole

IUPAC Name

2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C18H22F2N4O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3

InChI Key

NFEZZTICAUWDHU-UHFFFAOYSA-N

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.